molecular formula C23H23N3O7S2 B2888614 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate CAS No. 877651-05-3

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Cat. No.: B2888614
CAS No.: 877651-05-3
M. Wt: 517.57
InChI Key: LLACITVDQIIUSL-UHFFFAOYSA-N
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Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic molecule that features a variety of functional groups, including a thiadiazole ring, a pyranone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Cyclopropanecarboxamido Group Introduction: The cyclopropanecarboxamido group can be introduced via an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Pyranone Ring Formation: The pyranone ring can be formed through a cyclization reaction involving a suitable precursor, such as a diketone or ketoester, under basic conditions.

    Benzoate Ester Formation: The final step involves esterification of the pyranone intermediate with 3,4-diethoxybenzoic acid using a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate: can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring and the sulfur atom can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyranone and benzoate ester can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, basic or acidic catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or modulation of ion channel function.

Comparison with Similar Compounds

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate: can be compared with similar compounds such as:

    5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: Shares the thiadiazole ring and cyclopropanecarboxamido group but lacks the pyranone and benzoate ester.

    4-Oxo-4H-pyran-3-yl 3,4-diethoxybenzoate: Contains the pyranone and benzoate ester but lacks the thiadiazole ring and cyclopropanecarboxamido group.

    Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents can be compared to highlight the unique properties conferred by the specific substituents in this compound.

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S2/c1-3-30-17-8-7-14(9-18(17)31-4-2)21(29)33-19-11-32-15(10-16(19)27)12-34-23-26-25-22(35-23)24-20(28)13-5-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLACITVDQIIUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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